enzymatic synthesis of 3'-Fucosyllactose using fucosyltransferases
enzymatic synthesis of 3'-Fucosyllactose using fucosyltransferases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of 3'-Fucosyllactose (3'-FL), a prominent human milk oligosaccharide (HMO) with significant potential in infant nutrition and therapeutics. The document details the core methodologies, presents key quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.
Introduction to 3'-Fucosyllactose and its Enzymatic Synthesis
3'-Fucosyllactose is a trisaccharide composed of L-fucose, D-galactose, and D-glucose, and is one of the most abundant fucosylated HMOs.[1][2] Its biological activities, including promoting a healthy gut microbiome, modulating the immune system, and inhibiting pathogen binding, have spurred the development of large-scale production methods.[2] While chemical synthesis is possible, it often involves complex protection and deprotection steps, leading to low yields and the use of hazardous reagents.[3] Enzymatic synthesis, particularly through the use of fucosyltransferases, offers a highly specific and efficient alternative.[4][5]
The enzymatic synthesis of 3'-FL relies on the catalytic activity of α-1,3-fucosyltransferases (EC 2.4.1.65), which transfer a fucose residue from a donor substrate, typically guanosine diphosphate-L-fucose (GDP-L-fucose), to the C-3 position of the glucose unit of lactose.[4][6] The core reaction is as follows:
GDP-L-fucose + Lactose → 3'-Fucosyllactose + GDP
The efficiency of this process is dependent on several factors, including the source and properties of the fucosyltransferase, the availability of the donor and acceptor substrates, and the optimization of reaction conditions.
Fucosyltransferases for 3'-FL Synthesis
The choice of fucosyltransferase is critical for achieving high yields of 3'-FL. These enzymes can be sourced from various organisms, with bacterial fucosyltransferases being particularly attractive for industrial applications due to their potential for high-level expression in microbial hosts.
Sources and Characteristics of α-1,3-Fucosyltransferases
Several bacterial α-1,3-fucosyltransferases have been successfully employed for 3'-FL synthesis. A notable example is the enzyme from Helicobacter pylori, which has been extensively studied and engineered for improved performance.[4][6][7][8] Other promising sources include Bacteroides gallinaceum and Azospirillum brasilense.[3][9]
Key characteristics of these enzymes, such as substrate specificity and kinetic parameters, are crucial for process development. For instance, the α-1,3-fucosyltransferase from H. pylori has been shown to accept both lactose and N-acetyllactosamine (LacNAc) as acceptor substrates, with a preference for LacNAc.[4][7][10]
Engineering of Fucosyltransferases
Wild-type fucosyltransferases often exhibit limitations such as low solubility and catalytic activity, which can hinder their application in large-scale production.[1][11] Protein engineering strategies, including truncation of transmembrane domains and site-directed mutagenesis, have been employed to overcome these challenges. For example, truncation of the C-terminal region of H. pylori α-1,3-fucosyltransferase has been shown to improve its soluble expression.[4][8] Furthermore, rational design and directed evolution have led to enzyme variants with significantly enhanced catalytic efficiency.[12]
Production Systems for 3'-FL
The production of 3'-FL is typically carried out using whole-cell biocatalysts, where the fucosyltransferase and the necessary pathways for precursor synthesis are engineered into a microbial host. Escherichia coli is the most commonly used host due to its well-characterized genetics and rapid growth.[1][6][9] Corynebacterium glutamicum has also been explored as a safe and efficient alternative.[3]
Metabolic Engineering of Host Strains
To achieve high titers of 3'-FL, extensive metabolic engineering of the host organism is required. Key strategies include:
-
Overexpression of the α-1,3-fucosyltransferase: Ensuring high-level expression of a soluble and active fucosyltransferase is a primary consideration.
-
Enhancing GDP-L-fucose supply: The intracellular availability of the fucose donor, GDP-L-fucose, is often a rate-limiting step. This is typically addressed by overexpressing the enzymes of the de novo GDP-L-fucose biosynthesis pathway.
-
Improving lactose uptake: Efficient transport of the acceptor substrate, lactose, into the cell is crucial. This can be enhanced by overexpressing lactose permease.[3]
-
Minimizing byproduct formation: Deletion of genes involved in competing pathways, such as the synthesis of colanic acid, can redirect metabolic flux towards 3'-FL production.[6]
Fermentation Strategies
The production of 3'-FL is typically carried out in fed-batch fermentations to achieve high cell densities and product titers. The choice of carbon source can significantly impact productivity, with glycerol often being preferred over glucose to avoid carbon catabolite repression.[6] Optimization of fermentation parameters such as temperature, pH, and dissolved oxygen is critical for maximizing 3'-FL production.
Quantitative Data on 3'-FL Production
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 3'-FL, providing a comparative overview of different production strategies.
Table 1: Comparison of Fucosyltransferases for 3'-FL Synthesis
| Enzyme Source | Host Organism | Key Characteristics | Reference |
| Helicobacter pylori | E. coli | Well-characterized, accepts lactose and LacNAc as acceptors.[4][7][10] | [4][6] |
| Bacteroides gallinaceum | E. coli | High expression levels and solubility.[9] | [9] |
| Azospirillum brasilense | Corynebacterium glutamicum | Used in a GRAS (Generally Recognized as Safe) host.[3] | [3] |
Table 2: Production Titers, Yields, and Productivities of 3'-FL in Engineered Microorganisms
| Host Organism | Fucosyltransferase Source | Fermentation Strategy | Titer (g/L) | Yield (mol/mol lactose) | Productivity (g/L/h) | Reference |
| E. coli | Helicobacter pylori | Glycerol-limited fed-batch | 11.5 | 0.39 | 0.22 | [6] |
| E. coli | Bacteroides gallinaceum | Optimized fed-batch | 20.3 | - | 0.40 | [9] |
| Bacillus subtilis | Engineered FucTa | Fed-batch | 36.98 | - | - | [12] |
| E. coli | Engineered | Fed-batch | 60.24 | 0.68 | 0.19 | [13] |
| E. coli | Mutant α-1,3-FT | Fed-batch | 35.72 | 0.82 | 0.46 | [14] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the enzymatic synthesis and analysis of 3'-FL.
Expression and Purification of Fucosyltransferases
-
Gene Cloning and Expression Vector Construction: The gene encoding the α-1,3-fucosyltransferase is amplified by PCR and cloned into a suitable expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag) for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization. The soluble fraction containing the recombinant fucosyltransferase is then purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Protein Quantification and Purity Assessment: The concentration of the purified protein is determined using a standard method such as the Bradford assay. Purity is assessed by SDS-PAGE.
In Vitro Enzymatic Synthesis of 3'-FL
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified fucosyltransferase, the acceptor substrate (lactose), the donor substrate (GDP-L-fucose), and a suitable buffer (e.g., Tris-HCl) at an optimal pH. Divalent cations like Mn²⁺ or Mg²⁺ may be included as cofactors.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme with gentle agitation for a defined period.
-
Reaction Termination and Sample Preparation: The reaction is terminated by heat inactivation or by the addition of a quenching agent. The sample is then centrifuged or filtered to remove the enzyme before analysis.
Whole-Cell Biocatalysis for 3'-FL Production
-
Inoculum Preparation: A seed culture of the engineered microbial strain is grown overnight in a suitable medium.
-
Fermentation: The main fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration. The culture is typically induced for protein expression and 3'-FL production at a specific cell density.
-
Substrate Feeding: A fed-batch strategy is often employed, where a concentrated solution of the carbon source and lactose is fed to the culture to maintain optimal growth and production.
-
Sampling and Analysis: Samples are withdrawn periodically to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.
Quantification of 3'-FL
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a widely used method for the quantification of 3'-FL.[15] Separation can be achieved using various column chemistries, including hydrophilic interaction liquid chromatography (HILIC).[15]
-
Instrumentation: An HPLC system equipped with a suitable column and a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is commonly used.[15][16]
-
Method:
-
Prepare a standard curve using commercially available 3'-FL standards.
-
Filter the fermentation broth or in vitro reaction samples to remove cells and particulate matter.
-
Inject the samples onto the HPLC column.
-
Elute the compounds using an isocratic or gradient mobile phase (e.g., acetonitrile and water).
-
Quantify the 3'-FL peak by comparing its area to the standard curve.
-
Mass Spectrometry (MS):
-
Principle: Mass spectrometry offers high sensitivity and specificity for the identification and quantification of 3'-FL.[17] It is often coupled with liquid chromatography (LC-MS).[18]
-
Instrumentation: An LC system coupled to a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent quantitative performance.[18]
-
Method:
-
Develop an MRM method using specific precursor-product ion transitions for 3'-FL.
-
Prepare samples as for HPLC analysis.
-
Analyze the samples by LC-MS/MS.
-
Quantify 3'-FL based on the peak area of the specific MRM transition, using an internal standard for improved accuracy.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows involved in the enzymatic synthesis of 3'-FL.
Caption: The core enzymatic reaction for 3'-Fucosyllactose synthesis.
Caption: The de novo GDP-L-fucose biosynthesis pathway in E. coli.
Caption: A typical experimental workflow for 3'-FL production and analysis.
Conclusion
The enzymatic synthesis of 3'-Fucosyllactose using fucosyltransferases has emerged as a viable and scalable method for the production of this important human milk oligosaccharide. Through the strategic selection and engineering of fucosyltransferases, coupled with the metabolic engineering of microbial hosts and optimization of fermentation processes, significant improvements in 3'-FL titers have been achieved. This technical guide provides a comprehensive overview of the current state of the art, offering valuable insights and methodologies for researchers, scientists, and drug development professionals working in this exciting field. The continued advancement of these biotechnological approaches holds great promise for the commercial availability of 3'-FL for use in infant formula and other therapeutic applications.
References
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